molecular formula C23H19N3O2S2 B3674319 N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide

N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide

Cat. No.: B3674319
M. Wt: 433.5 g/mol
InChI Key: ITXGOMPGCHRTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of benzothiazole, a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .


Synthesis Analysis

The synthesis of similar compounds has been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions . The synthesized compounds were characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . The most stable motif of the supramolecular arrangement involves classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized based on spectral (FT-IR, 1H-NMR, MS) and elemental analysis .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Future Directions

Benzothiazole derivatives have been extensively investigated due to their diverse biological activities and their potential in the field of medicinal chemistry . Future research could focus on exploring the therapeutic potential of this specific compound and its derivatives.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S2/c1-14-17(22-24-19-7-3-4-9-20(19)30-22)6-5-8-18(14)25-23(29)26-21(27)15-10-12-16(28-2)13-11-15/h3-13H,1-2H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXGOMPGCHRTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.